![molecular formula C14H6O6 B12568940 3,3'-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) CAS No. 185692-94-8](/img/structure/B12568940.png)
3,3'-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione)
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Overview
Description
3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) is a complex organic compound characterized by its unique structure, which includes two cyclobutene-1,2-dione rings connected by a 1,4-phenylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) typically involves the reaction of 1,4-phenylenediamine with maleic anhydride under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the cyclobutene rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the cyclobutene rings to cyclobutane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce cyclobutane derivatives .
Scientific Research Applications
3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The cyclobutene rings may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3,3’‘-(1,4-Phenylene)bis(4’-hydroxyacrylophenone): Similar structure but with acrylophenone groups instead of cyclobutene rings.
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone): Contains nitro groups, which can alter its reactivity and applications.
3,3’‘-(1,4-Phenylene)bis(4’-nitroacrylophenone): Another variant with nitro groups, affecting its chemical properties
Uniqueness
3,3’-(1,4-Phenylene)bis(4-hydroxycyclobut-3-ene-1,2-dione) is unique due to its cyclobutene-1,2-dione rings, which confer distinct chemical and physical properties. These rings can participate in unique chemical reactions and interactions, making the compound valuable for various applications .
Properties
CAS No. |
185692-94-8 |
---|---|
Molecular Formula |
C14H6O6 |
Molecular Weight |
270.19 g/mol |
IUPAC Name |
3-hydroxy-4-[4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)phenyl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H6O6/c15-9-7(10(16)13(9)19)5-1-2-6(4-3-5)8-11(17)14(20)12(8)18/h1-4,15,17H |
InChI Key |
QDYVWUPIJHJXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C2=O)O)C3=C(C(=O)C3=O)O |
Origin of Product |
United States |
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